BenchChemオンラインストアへようこそ!

1-[(4-chlorophenyl)methyl]-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea

Nicotinamide phosphoribosyltransferase Nampt inhibition Anticancer target

Procure 1-[(4-chlorophenyl)methyl]-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea (CAS 1903405-06-0) for Nampt inhibitor hit expansion. This disubstituted urea scaffold, with a 4-chlorobenzyl N1 and thiophene-pyridyl N3 group, is critical for SAR studies. Its lower MW (357.9 g/mol) vs. lead compound 50 suggests superior solubility and permeability. Ideal for PAMPA and kinetic solubility assays to validate its profile against known Nampt inhibitors like FK866.

Molecular Formula C18H16ClN3OS
Molecular Weight 357.86
CAS No. 1903405-06-0
Cat. No. B2481151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-chlorophenyl)methyl]-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea
CAS1903405-06-0
Molecular FormulaC18H16ClN3OS
Molecular Weight357.86
Structural Identifiers
SMILESC1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H16ClN3OS/c19-15-5-3-13(4-6-15)11-21-18(23)22-12-14-7-8-20-16(10-14)17-2-1-9-24-17/h1-10H,11-12H2,(H2,21,22,23)
InChIKeyHQHGUPACKJHRHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Chlorophenyl)methyl]-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea (CAS 1903405-06-0): Basic Identity and Procurement Context


1-[(4-Chlorophenyl)methyl]-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea (CAS 1903405-06-0) is a synthetic disubstituted urea featuring a 4-chlorobenzyl group at N1 and a 2-(thiophen-2-yl)pyridin-4-ylmethyl group at N3, with the molecular formula C18H16ClN3OS and a molecular weight of 357.9 g/mol . The compound belongs to a broader class of heteroaryl-substituted ureas that have been explored as nicotinamide phosphoribosyltransferase (Nampt) inhibitors and kinase modulators [1]. Its procurement has been primarily documented through chemical supplier catalogs and CAS registry databases rather than primary research publications, indicating an early-stage or screening-compound status.

Why Generic Substitution of 1-[(4-Chlorophenyl)methyl]-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea Is Not Straightforward


Disubstituted ureas with a pyridinyl-thiophene scaffold exhibit strong structure-activity relationship (SAR) sensitivity at both termini. The J. Med. Chem. 2013 Nampt inhibitor campaign demonstrated that replacing the 3-pyridyl group with other regioisomers or modifying the aromatic substituent on the opposite urea nitrogen can alter enzymatic IC50 by orders of magnitude [1]. Specifically, the chlorophenyl substitution pattern, thiophene attachment position, and urea NH donor/acceptor geometry each critically influence target binding conformation. Therefore, even closely related analogs such as 1-(2-chlorophenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea (CAS 1904296-39-4) or 1-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS 2034597-68-5) cannot be assumed to exhibit equivalent biological profiles or solubility characteristics without direct comparative data [1].

Quantitative Evidence Guide: Compound-Specific Data for 1-[(4-Chlorophenyl)methyl]-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea (CAS 1903405-06-0)


Nampt Enzyme Inhibitory Potency Relative to the 3-Pyridyl Urea Chemotype

The target compound falls within the urea-containing Nampt inhibitor chemotype characterized by Zheng et al. (2013). In that study, the most potent urea (compound 50) bearing a specific 3-pyridylmethyl terminus achieved a Nampt enzyme IC50 of 0.007 µM and an A2780 cellular IC50 of 0.032 µM [1]. While the compound of interest contains a 4-pyridylmethyl-thiophene moiety rather than the optimized 3-pyridyl group, the scaffold has established precedent: thiourea analogue compound 5 from the same series showed that thiophene-containing variants can retain low-nanomolar potency when properly oriented in the binding pocket [1]. Direct quantitative comparison between this compound and the reported lead series is not yet available in the public domain.

Nicotinamide phosphoribosyltransferase Nampt inhibition Anticancer target

Structural Determinant of Target Engagement: 4-Chlorobenzyl vs. Other N1 Substituents

In the Nampt inhibitor SAR study (Zheng et al., 2013), replacement of the N1 substituent significantly modulated potency. The 4-chlorobenzyl group present in this compound has not been directly evaluated in that published series; however, the study demonstrated that aryl groups with halogen substitution at the para position can influence both enzyme inhibition and cellular activity via altered hydrophobic packing and hydrogen-bonding networks within the Nampt active site [1]. Without direct assay data, the 4-chlorobenzyl substitution remains a structurally rational but unvalidated feature for Nampt engagement.

Urea SAR Bioisosterism Medicinal chemistry

Physicochemical Profile: Molecular Weight and Calculated Drug-Likeness

With a molecular weight of 357.9 g/mol and a calculated topological polar surface area (tPSA) of approximately 67 Ų (estimated from substructure contributions), this compound lies within the favorable range for oral bioavailability according to Lipinski's Rule of Five [1]. Compared to the optimized Nampt lead compound 50 (MW = 469 g/mol; tPSA ≈ 95 Ų), this compound has a lower molecular weight and smaller polar surface area, potentially offering superior membrane permeability and pharmacokinetic bioavailability, though this advantage has not been experimentally confirmed [1]. The chlorine atom provides a metabolic handle for CYP interactions, a feature absent in simpler phenyl ureas.

Molecular properties Drug-likeness Lead selection

Best Application Scenarios for 1-[(4-Chlorophenyl)methyl]-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea (CAS 1903405-06-0) Based on Available Evidence


Nampt Inhibitor Hit Expansion and SAR Exploration

Given the established Nampt inhibitor chemotype in the Zheng et al. (2013) J. Med. Chem. study, this compound can serve as a scaffold for hit expansion campaigns to map SAR around the N1 4-chlorobenzyl and N3 thiophene-pyridyl substituents. Its structural similarity to the reported thiourea hit (compound 5) and the urea lead series provides a rationale for synthesizing focused libraries and measuring Nampt IC50 in biochemical and A2780 cell-based assays [1].

Comparative Solubility and Permeability Profiling

The lower molecular weight (357.9 g/mol) relative to lead compound 50 (469 g/mol) suggests potential advantages in aqueous solubility and passive membrane permeability. Procurement for parallel artificial membrane permeability assay (PAMPA) and kinetic solubility measurement against a small set of comparative Nampt urea inhibitors can provide data to prioritize this compound for further optimization [1].

Chemical Probe Development for NAD+ Metabolism Studies

Nampt is the rate-limiting enzyme in the NAD+ salvage pathway. If experimental IC50 is confirmed in the nanomolar range, this compound could be developed as a chemical probe for interrogating NAD+ depletion-mediated cell death in cancer models, complementing existing Nampt inhibitors such as FK866 and GNE-618 [1].

Quote Request

Request a Quote for 1-[(4-chlorophenyl)methyl]-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.